molecular formula C8H15NO2 B1438362 Methyl 6-methylpiperidine-3-carboxylate CAS No. 908245-03-4

Methyl 6-methylpiperidine-3-carboxylate

Cat. No. B1438362
M. Wt: 157.21 g/mol
InChI Key: AJUGGHOVBBTHCD-UHFFFAOYSA-N
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Description

“Methyl 6-methylpiperidine-3-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . This compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Molecular Structure Analysis

The InChI code for “Methyl 6-methylpiperidine-3-carboxylate” is 1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-methylpiperidine-3-carboxylate” is a solid or liquid compound . It has a molecular weight of 157.21 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

1. Analysis of Carbamates in Aqueous Solutions

Methyl 6-methylpiperidine-3-carboxylate plays a role in the study of carbamates in aqueous solutions. McGregor et al. (2018) used quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to investigate speciation in systems involving 2-methylpiperidine, H2O, and CO2. They found the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) to be a stable species in aqueous solutions, leading to insights into the behavior of carbamates and their conformational analysis under various temperatures (Mcgregor et al., 2018).

2. Electrocatalytic Carboxylation Studies

The electrocatalytic carboxylation of organic compounds using CO2 is another area where this chemical finds application. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to the formation of 6-aminonicotinic acid. This study highlights the potential for eco-friendly and efficient synthesis methods in organic chemistry (Feng et al., 2010).

3. Antibacterial and Chemical Synthesis Research

Aziz-ur-Rehman et al. (2017) synthesized new derivatives of 4-methylpiperidine, demonstrating their antibacterial properties. This research contributes to the development of new antibacterial agents and highlights the versatility of methyl 6-methylpiperidine-3-carboxylate in synthesizing biologically active compounds (Aziz-ur-Rehman et al., 2017).

4. Development of Organic Phosphine Catalysts

Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in organic phosphine-catalyzed annulations, leading to the synthesis of highly functionalized tetrahydropyridines. This study demonstrates the potential of methyl 6-methylpiperidine-3-carboxylate in facilitating complex organic reactions, contributing to advancements in organic synthesis (Zhu et al., 2003).

5. Lipophilicity and Intermolecular Interactions

Katrusiak et al. (2011) studied the effects of methylation on intermolecular interactions and lipophilicity in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids and their derivatives. Their research provides insights into the role of methyl groups in affecting molecular properties, which is crucial for pharmaceutical and chemical industries (Katrusiak et al., 2011).

6. Quantum Chemical Calculations and Molecular Docking

Pandimeena et al. (2021) conducted structural and spectroscopic investigations of Methyl 6-Aminopyridine-3-carboxylate (MAPC) using density functional theory (DFT) and molecular docking. This research is significant in the field of drug discovery, illustrating the potential of methyl 6-methylpiperidine-3-carboxylate in developing novel therapeutic agents (Pandimeena et al., 2021).

Safety And Hazards

“Methyl 6-methylpiperidine-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655258
Record name Methyl 6-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylpiperidine-3-carboxylate

CAS RN

908245-03-4
Record name 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908245-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-methylnicotinate (4.9 g, 32.4 mmol) was combined with 10% Pd/C (wet, 2.5 g), methanol (40 mL) and acetic acid (50 mL) and hydrogenated at 40° C., (50 psi) for 15 hours. The mixture was filtered through a pad of Celite, washed with methanol, and concentrated under reduced pressure. The residue was co-evaporated with 80 mL of toluene and then with 50 mL of methanol. The residue was partitioned between 40 mL of dichloromethane and 20 mL of saturated K2CO3. The aqueous layer was extracted with dichloromethane and the combined organics dried with anhydrous K2CO3. The solution was concentrated and dried under vacuum to 5.0 g of pale yellow oil. The cis/trans product mixture was not well separated by TLC (Rf=0.55 and 0.57, CH2Cl2:MeOH:NH4OH, 90:9:1). The crude product mixture was taken directly to the next step.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-methylpiperidine-3-carboxylate
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Methyl 6-methylpiperidine-3-carboxylate
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Methyl 6-methylpiperidine-3-carboxylate

Citations

For This Compound
4
Citations
S SELBERG - core.ac.uk
… The compound 1 (methyl 6-methylpiperidine-3-carboxylate) has caused significant increase of the proliferation of cells at all measured concentration (100 nM, 1 nM and 1 pM) as …
Number of citations: 0 core.ac.uk
S Selberg, D Blokhina, M Aatonen, P Koivisto… - Cell reports, 2019 - cell.com
Chemical modifications of RNA provide an additional, epitranscriptomic, level of control over cellular functions. N-6-methylated adenosines (m6As) are found in several types of RNA, …
Number of citations: 123 www.cell.com
K Breger, CN Kunkler, NJ O'Leary… - Wiley …, 2023 - Wiley Online Library
Despite the discovery of modified nucleic acids nearly 75 years ago, their biological functions are still being elucidated. N 6 ‐methyladenosine (m 6 A) is the most abundant modification …
Number of citations: 3 wires.onlinelibrary.wiley.com
S Selberg, E Zusinaite, K Herodes, N Seli, E Kankuri… - ACS …, 2021 - ACS Publications
The N6-methyladenosine (m 6 A) modifications in both viral and host cell RNAs play an important role in HIV-1 virus genome transcription and virus replication. We demonstrate here …
Number of citations: 10 pubs.acs.org

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